molecular formula C9H15N3 B6355433 1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine CAS No. 1528646-05-0

1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine

Cat. No. B6355433
CAS RN: 1528646-05-0
M. Wt: 165.24 g/mol
InChI Key: FFPZBIIJZBYVNZ-UHFFFAOYSA-N
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Description

“1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine” is a chemical compound with the CAS Number: 1528646-05-0 . It has a molecular weight of 165.24 . The compound is solid in physical form .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 165.24 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Mechanism of Action

The mechanism of action of AM2PYDM is not fully understood. However, it is believed that the molecule binds to specific sites on proteins, which in turn causes a conformational change in the protein, leading to a change in its function. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of AM2PYDM are still being studied. However, it has been shown to have an inhibitory effect on the activity of enzymes such as DNA and RNA polymerases, as well as on the activity of proteins involved in signal transduction pathways. It has also been shown to have an inhibitory effect on the activity of certain types of immune cells.

Advantages and Limitations for Lab Experiments

The main advantage of using AM2PYDM in lab experiments is that it is a relatively inexpensive and readily available compound. It is also highly soluble in water, making it easy to use in a variety of experiments. However, it can be toxic in high concentrations, so it is important to use it with caution.

Future Directions

The potential future applications of AM2PYDM are numerous. It has been suggested that it could be used in the development of new drugs, as a tool for studying protein-ligand interactions, and as a probe molecule for studying signal transduction pathways. It could also be used in the development of new catalysts for organic synthesis, and as a tool for studying enzyme kinetics. Additionally, it could be used in the development of new diagnostic tools and in the study of the structure and function of proteins.

Synthesis Methods

AM2PYDM can be synthesized from commercially available starting materials. The synthesis method involves a reaction between 2-amino-5-methylpyridine and dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the resulting product is a white solid.

Scientific Research Applications

AM2PYDM is used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the formation of carbon-carbon bonds, and as a probe molecule in studies of enzyme kinetics and protein-ligand interactions. It has also been used in studies of the structure and function of proteins, in studies of DNA and RNA, and in the detection of small molecules.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using only in well-ventilated areas .

properties

IUPAC Name

[6-[(dimethylamino)methyl]pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)7-9-4-3-8(5-10)6-11-9/h3-4,6H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPZBIIJZBYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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